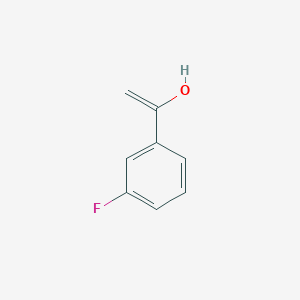
1-(3-Fluorophenyl)ethen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)ethen-1-ol is an organic compound with the molecular formula C8H9FO It is a derivative of phenylethanol, where a fluorine atom is substituted at the third position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)ethen-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-fluorophenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. This method uses a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluorophenyl)ethen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-fluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can yield 1-(3-fluorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(3-fluorophenyl)ethen-1-yl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed:
Oxidation: 1-(3-Fluorophenyl)ethanone.
Reduction: 1-(3-Fluorophenyl)ethane.
Substitution: 1-(3-Fluorophenyl)ethen-1-yl chloride.
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)ethen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluorophenyl)ethen-1-ol involves its interaction with molecular targets and pathways within biological systems. The presence of the fluorine atom enhances its reactivity and binding affinity to specific enzymes and receptors. This can lead to modulation of biochemical pathways, resulting in desired therapeutic effects.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)ethen-1-ol: Similar structure but with the fluorine atom at the fourth position.
1-(2-Fluorophenyl)ethen-1-ol: Fluorine atom at the second position.
1-(3-Chlorophenyl)ethen-1-ol: Chlorine atom instead of fluorine at the third position.
Uniqueness: 1-(3-Fluorophenyl)ethen-1-ol is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity. The fluorine atom at the third position can enhance the compound’s stability and interaction with biological targets compared to its analogs.
Propiedades
Número CAS |
371157-33-4 |
|---|---|
Fórmula molecular |
C8H7FO |
Peso molecular |
138.14 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)ethenol |
InChI |
InChI=1S/C8H7FO/c1-6(10)7-3-2-4-8(9)5-7/h2-5,10H,1H2 |
Clave InChI |
FKBDUWWKSGCVOI-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC(=CC=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















